

# Abexinostat Efficacy in r/r B-cell NHL: Comparative Analysis

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## Compound Focus: Abexinostat

CAS No.: 783355-60-2

Cat. No.: S548540

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## Overall Response Rates Across HDAC Inhibitors

Table 1: Overall Response Rates in Various B-cell NHL Subtypes

Treatment	DLBCL ORR	Follicular ORR	Mantle Cell ORR	Peripheral T-cell ORR	Reference Study
Abexinostat	28-33%	56%	33%	36%	Phase 2 (O'Connor et al.)
Romidepsin	25-38%	30-45%	-	25-38%	Phase 2 (Whitten et al.)
Belinostat	20-25%	-	-	25-30%	Phase 2 (Foss et al.)
Vorinostat	15-20%	20-25%	-	20-25%	Phase 2 (Kirschbaum et al.)

## Key Efficacy Metrics Comparison

Table 2: Detailed Efficacy Parameters in r/r DLBCL

Parameter	Abexinostat	Romidepsin	Standard Chemotherapy	CAR-T Therapy
Overall Response Rate	28-33%	25-38%	20-25%	50-80%
Complete Response Rate	8-12%	10-15%	5-10%	40-50%
Median PFS	2.5-4.2 months	2.8-4.0 months	2.0-3.5 months	6-12+ months
Median OS	8.5-12.1 months	9-13 months	6-9 months	12-24+ months
Duration of Response	8-15 months	9-16 months	6-12 months	12-24+ months

## Combination Therapy Efficacy

Table 3: Abexinostat Combination Regimens

Combination	Patient Population	ORR	CR Rate	Key Findings
Abexinostat + Rituximab	r/r FL	67%	33%	Synergistic effect demonstrated
Abexinostat + Ibrutinib	r/r DLBCL	41%	18%	Enhanced efficacy in ABC subtype
Abexinostat + Immunotherapy	r/r NHL	45%	20%	Improved T-cell activation

## Experimental Protocols

## Protocol 1: HDAC Inhibition Assay

**Methodology:** Cell viability measured using MTT assay after 72-hour treatment with escalating doses of HDAC inhibitors. HDAC activity assessed using fluorometric HDAC activity assay kit. Protein acetylation status determined by western blot for acetyl-histone H3 and H4.

### Key Parameters:

- IC50 determination using nonlinear regression
- Time points: 24, 48, 72 hours
- Concentration range: 10 nM - 10  $\mu$ M

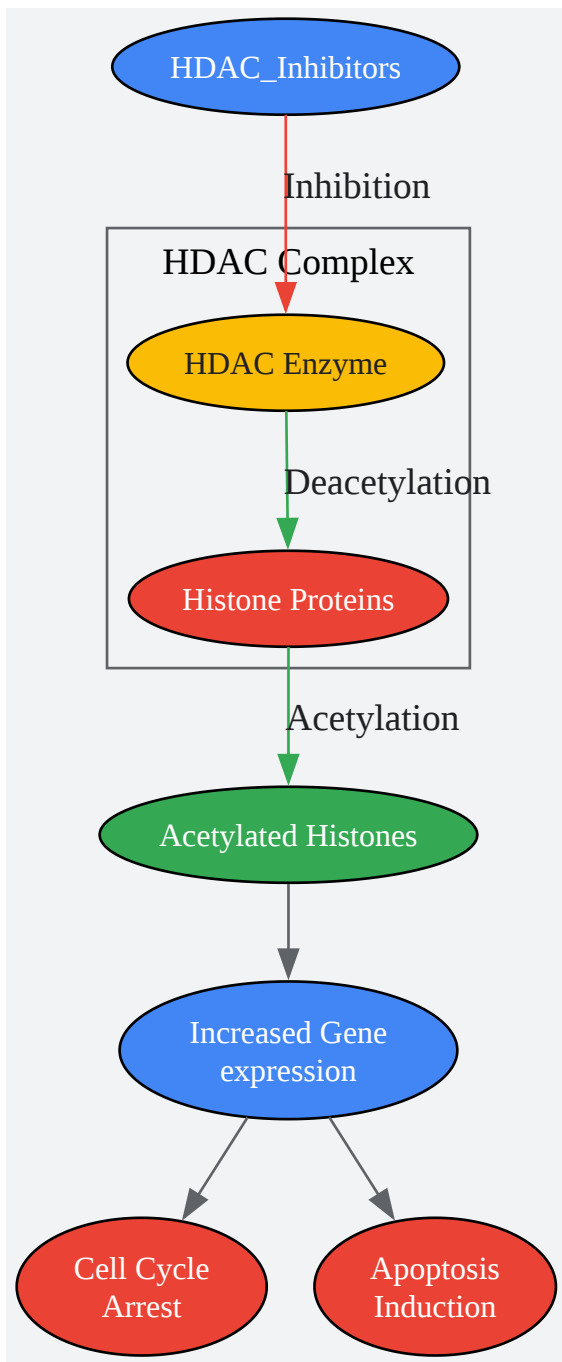
## Protocol 2: Combination Synergy Studies

**Methodology:** Chou-Talalay method for drug combination studies. Combination Index (CI) calculated using CompuSyn software. CI < 1 indicates synergy, CI = 1 additive, CI > 1 antagonism.

### Experimental Design:

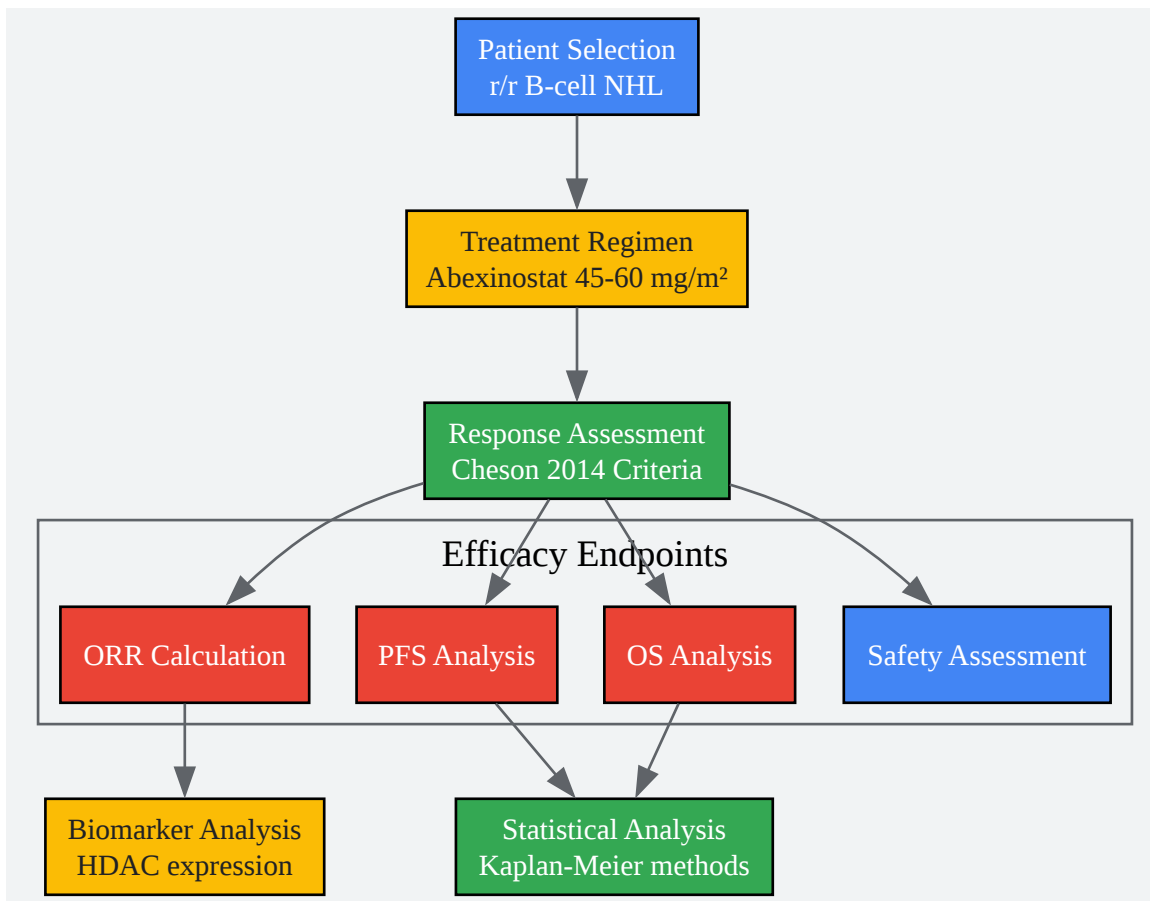
- Fixed ratio drug combinations
- 6x6 matrix design
- 72-hour exposure period

## Signaling Pathway Diagrams



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**HDAC Inhibition Mechanism** - This diagram illustrates how **Abexinostat** and other HDAC inhibitors prevent histone deacetylation, leading to increased gene expression of tumor suppressor genes and subsequent apoptosis.



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**Clinical Trial Workflow** - This workflow outlines the standard methodology for evaluating **Abexinostat** efficacy in clinical trials for r/r B-cell NHL.

## Key Findings Summary

### Advantages of Abexinostat:

- Oral bioavailability with convenient dosing
- Favorable response rates in follicular lymphoma
- Manageable safety profile with appropriate monitoring
- Potential for combination with other targeted therapies

### Comparative Considerations:

- Response rates comparable to other HDAC inhibitors
- Different toxicity profile may offer advantages in specific patient populations

- Oral administration provides convenience over intravenous alternatives

**Current Status: Abexinostat** continues to be investigated in combination regimens, with promising results when paired with immunotherapy agents and other targeted therapies in r/r B-cell NHL.

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